

Structural Elucidation of Leucinostatin K: A Technical Guide

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Compound of Interest		
Compound Name:	Leucinostatin K	
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Abstract: This document provides a comprehensive technical overview of the methodologies employed in the structural elucidation of **Leucinostatin K**, a peptidyl antibiotic belonging to the broader family of leucinostatins. These complex mycotoxins, produced by fungi such as Purpureocillium lilacinum, are non-ribosomal peptides known for their significant antimicrobial and antitumor activities. **Leucinostatin K** is distinguished as a minor component within the natural mixture, characterized by a unique tertiary amine-oxide group at its C-terminus. This guide details the integrated analytical workflow, with a primary focus on mass spectrometry for sequencing and molecular weight determination. It also covers the chromatographic techniques essential for its isolation and the stereochemical analysis required for a complete structural assignment. The content is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed look into the multi-faceted approach required to characterize such molecules.

Introduction to Leucinostatins

The leucinostatins are a family of lipopeptide antibiotics first isolated from the fungus Paecilomyces lilacinus (now known as Purpureocillium lilacinum)[1][2]. They represent a class of mycotoxins called peptaibiotics, which are characterized by a high content of non-proteinogenic amino acids, an N-terminal acyl group, and a C-terminal amino alcohol or diamine[3][4]. The major component, Leucinostatin A, has been extensively studied and its structure confirmed by mass spectrometry, NMR, degradative methods, and ultimately, total synthesis[3][5][6].



Leucinostatins typically consist of nine amino acid residues, including unusual components like cis-4-methyl-L-proline, (2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid (AHMOD), hydroxyleucine (HyLeu), and α-aminoisobutyric acid (Aib)[3]. The complexity of the natural extract, which contains over 20 different leucinostatin derivatives, necessitates a robust combination of separation and analytical techniques for the characterization of minor components like **Leucinostatin K**[3]. **Leucinostatin K**, along with Leucinostatin H, is notable for possessing a tertiary amine-oxide terminal group, a key feature distinguishing it from other members of the family[1].

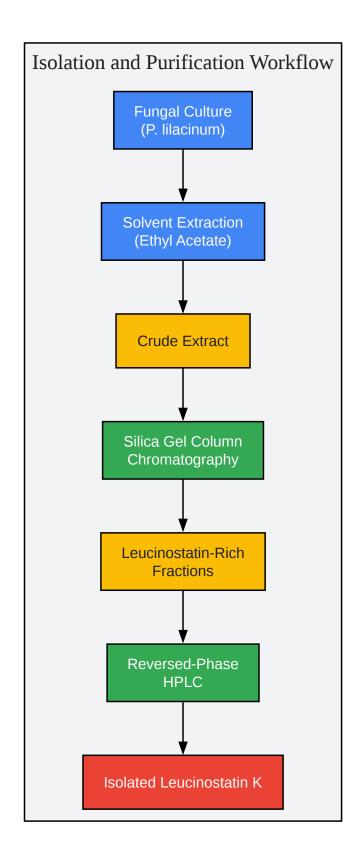
Isolation and Purification Workflow

The initial step in the structural elucidation of **Leucinostatin K** is its isolation from the complex mixture produced by the fungal culture. This process involves extraction followed by multi-stage chromatographic separation.

Experimental Protocol: Isolation and Purification

- Fermentation and Extraction:P. lilacinum is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for several days to allow for the production of secondary metabolites[1]. The culture filtrate is then extracted with an organic solvent such as ethyl acetate to isolate the crude mixture of leucinostatins.
- Initial Chromatographic Separation: The crude extract is subjected to column chromatography using silica gel or alumina as the stationary phase[2]. A gradient elution system with increasing polarity (e.g., chloroform-methanol) is used to fractionate the extract.
- High-Performance Liquid Chromatography (HPLC): Fractions containing the leucostatin
 mixture are further purified using reversed-phase HPLC. A C18 column is typically employed
 with a gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid (TFA). The
 separation is monitored by UV absorbance, typically at 220 nm[7]. Fractions corresponding
 to individual peaks are collected, and the fraction containing Leucinostatin K is identified by
 subsequent mass spectrometric analysis.





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Figure 1. General workflow for the isolation of **Leucinostatin K** from fungal culture.



Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is the principal technique for determining the molecular weight and amino acid sequence of leucostatins.

Molecular Weight Determination

Fast Atom Bombardment (FAB) MS or, more commonly, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is used to determine the molecular weight of the isolated compound. **Leucinostatin K** is identified by its protonated molecular ion ([M+H]⁺) peak.

Compound	Protonated Molecular Ion ([M+H]+)	Reference
Leucinostatin K	m/z 1234	[7]
Leucinostatin A	m/z 1218.9	[1]
Leucinostatin B	m/z 1204.9	[1]
Leucinostatin H	m/z 1134.5	[8]

Table 1. Comparative

molecular ion data for

Leucinostatin K and other

major leucinostatins.

Sequence Elucidation by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for sequencing the peptide backbone. The [M+H]⁺ ion of **Leucinostatin K** (m/z 1234) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

The fragmentation of peptaibiotics like leucostatins yields predictable ion series that allow for sequence deduction. Key fragmentation types include:



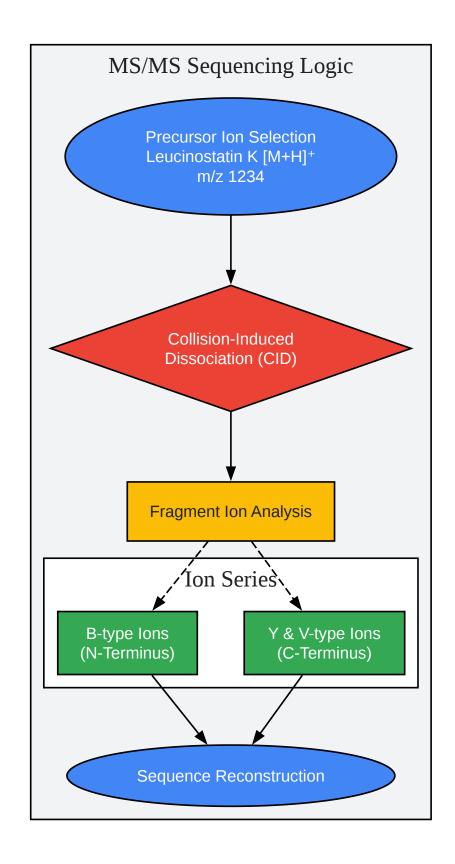
- B-type ions: These fragments contain the N-terminus and are formed by cleavage of the amide bond. They are dominant for N-terminal sequencing[7].
- Y-type ions: These fragments contain the C-terminus.
- V-type ions: These are prominent in leucostatins and result from the elimination of side chains from Y-type ions, particularly at Leucyl and Hydroxyleucyl residues[7].

By analyzing the mass differences between consecutive ions in the B and Y series, the sequence of amino acid residues can be determined. The unique mass of the C-terminal residue confirms the presence of the N-oxide modification in **Leucinostatin K**.

Experimental Protocol: LC-MS/MS Analysis

- Instrumentation: A triple quadrupole or hybrid ion trap-orbitrap mass spectrometer coupled with an HPLC system is used[9].
- Chromatography: A C18 column with a water/acetonitrile gradient is used for separation prior to MS analysis.
- Ionization: Electrospray ionization (ESI) in positive ion mode is employed.
- Full Scan (MS1): A full scan is performed to identify the [M+H]⁺ ions of the leucostatins present in the sample.
- Product Ion Scan (MS2): The precursor ion for **Leucinostatin K** (m/z 1234) is isolated and fragmented using an appropriate collision energy. The resulting product ion spectrum is recorded to obtain sequence information.
- Data Analysis: The fragment ions are assigned to specific cleavage types (B, Y, V, etc.), and the amino acid sequence is manually or computationally reconstructed.





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Figure 2. Logical diagram illustrating the process of peptide sequencing using tandem mass spectrometry.

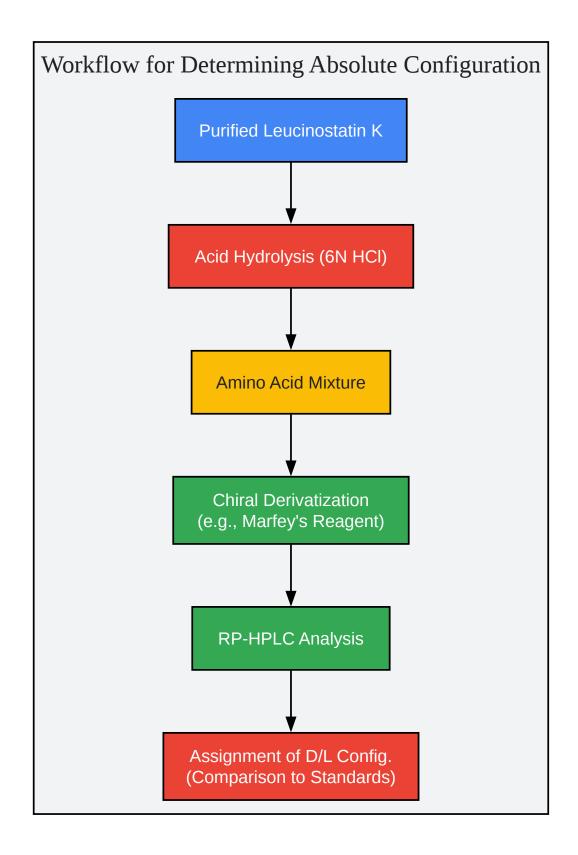
Determination of Absolute Configuration

While MS/MS reveals the amino acid sequence, it does not provide information about the stereochemistry (D or L configuration) of the chiral amino acid residues.

Experimental Protocol: Stereochemical Analysis

- Acid Hydrolysis: The purified Leucinostatin K is completely hydrolyzed into its constituent amino acids using 6N HCl at an elevated temperature (e.g., 110°C for 24 hours).
- Chiral Derivatization: The amino acids in the hydrolysate are reacted with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
- Chromatographic Analysis: The resulting diastereomeric derivatives are separated and analyzed by reversed-phase HPLC.
- Comparison with Standards: The retention times of the derivatives from the hydrolysate are compared with those of derivatized D- and L-amino acid standards. This comparison allows for the unambiguous assignment of the absolute configuration of each amino acid residue.
- Confirmation by Synthesis: The ultimate confirmation of a proposed structure, including its
 absolute configuration, often comes from the total chemical synthesis of the molecule and
 comparison of its spectroscopic and biological properties with the natural product[5]. The
 synthesis of Leucinostatin A was crucial in revising the previously assumed configuration of
 the AHMOD residue[3][5].





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Figure 3. Experimental workflow for the assignment of stereochemistry in amino acid residues.



Assembled Structure and Conclusion

The integration of data from mass spectrometry, comparative analysis with known leucostatins, and stereochemical analysis leads to the final proposed structure of **Leucinostatin K**. While detailed NMR data for **Leucinostatin K** is not widely published, its structure is inferred from the comprehensive analysis of the leucostatin family.

Property	Description
Molecular Formula	C ₅₈ H ₁₀₂ N ₁₀ O ₁₄ (Inferred based on Leucinostatin A structure with N-oxide)
Average Mass	1233.49 Da
Monoisotopic Mass	1232.7527 Da
Amino Acid Sequence	Inferred from MS/MS; homologous to Leucinostatin A/H with modifications.
Key Features	N-terminal acyl group, nine amino acid residues (including non-proteinogenic), C-terminal N¹,N¹-dimethylpropane-1,2-diamine with a tertiary amine-oxide.
Table 2. Summary of key structural features for Leucinostatin K.	

In conclusion, the structural elucidation of **Leucinostatin K** is a testament to the power of a modern analytical chemistry workflow. High-resolution mass spectrometry provides the core data for molecular weight and sequencing, while advanced chromatographic techniques are essential for isolating this minor component from a complex natural product mixture. Finally, chemical degradation and derivatization methods, benchmarked against synthetic standards, are required to assign the complete and unambiguous three-dimensional structure. This multifaceted approach is fundamental to the field of natural product discovery and its application in drug development.



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